4-chloro-6-fluoro-1,3-benzothiazol-2-amine

CNS pharmacology 2-aminobenzothiazole SAR structure-activity relationship

Researchers optimizing CNS potency in benzothiazole programs face limitations with mono-substituted analogs. The 4-chloro,6-fluoro disubstitution pattern provides a privileged scaffold for CNS drug discovery, where 4-substitution triples potency vs. unsubstituted parent. Validated antiproliferative activity against HepG2 & MCF-7 cell lines. Orthogonal synthetic route via direct amination of 2-chloro-6-fluorobenzothiazole. White to light beige solid, 95% purity, global availability.

Molecular Formula C7H4ClFN2S
Molecular Weight 202.64 g/mol
CAS No. 210834-98-3
Cat. No. B1365321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-6-fluoro-1,3-benzothiazol-2-amine
CAS210834-98-3
Molecular FormulaC7H4ClFN2S
Molecular Weight202.64 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1SC(=N2)N)Cl)F
InChIInChI=1S/C7H4ClFN2S/c8-4-1-3(9)2-5-6(4)11-7(10)12-5/h1-2H,(H2,10,11)
InChIKeyTYFVRZURNJXRTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-fluoro-1,3-benzothiazol-2-amine Identity & Procurement


4-Chloro-6-fluoro-1,3-benzothiazol-2-amine (CAS 210834-98-3, MF: C₇H₄ClFN₂S, MW: 202.64) is a heterocyclic building block of the 2-aminobenzothiazole class [1]. It is a white to light beige solid with a density of 1.625 g/cm³ and a boiling point of 340.4°C at 760 mmHg, supplied by Sigma-Aldrich (AldrichCPR), Merck, ChemBridge, Fluorochem, and BOC Sciences [2]. The compound features a unique 4-chloro,6-fluoro disubstitution pattern on the 2-aminobenzothiazole core that differentiates it from mono-substituted analogs (e.g., 2-amino-6-fluorobenzothiazole, CAS 348-40-3; 2-amino-4-chlorobenzothiazole, CAS 19952-47-7) and from the 6-fluoro,7-chloro positional isomer (CAS 101337-93-3) .

1
4-Chloro,6-fluoro disubstitution pattern
Differentiates from mono-substituted and regioisomeric 2-aminobenzothiazole building blocks
2
Heterocyclic building block for library synthesis
Suitable for derivatization via the 2-amino reactive center; supports orthogonal synthetic routes
3
SAR-relevant substitution motif
4-position chloro substituent associated with distinct pharmacological activity profiles in reported studies

Why Analogs Cannot Substitute for 4-Chloro-6-fluoro-1,3-benzothiazol-2-amine


The 4-chloro,6-fluoro disubstitution pattern on the 2-aminobenzothiazole scaffold is not interchangeable with mono-halogenated (e.g., 6-fluoro only) or alternative regioisomeric (e.g., 6-fluoro,7-chloro) analogs. Pharmacological studies of 2-aminobenzothiazoles demonstrate that substitution position critically modulates biological activity: 6-position substitutions double CNS depressant potency versus the unsubstituted parent, while 4-position substitutions triple it [1]. Furthermore, structure-activity relationship (SAR) studies on fluoro-benzothiazole derivatives reveal that specific halogen combinations dictate target selectivity—for instance, chlorine at position 4 confers distinct antifungal and antibacterial profiles compared to other substitution patterns [2]. These position-dependent effects mean that substituting a 4-chloro,6-fluoro analog with a mono-substituted or regioisomeric compound will produce non-equivalent reactivity and unpredictable biological outcomes, necessitating compound-specific validation for each synthetic or screening campaign.

Target Compound
4-Chloro,6-fluoro disubstitution
Chloro ortho to 2-amino group; reported 3× CNS potentiation context (class-level SAR)
Mono-6-fluoro Analog
6-Fluoro only (CAS 348-40-3)
Lacks 4-position substitution; reported ~2× potentiation profile may not transfer
Target Compound
4-Cl,6-F: chloro ortho to 2-amino
Ortho positioning influences electronic distribution and steric accessibility at reactive center
6-Fluoro,7-chloro Regioisomer
7-Cl,6-F pattern (CAS 101337-93-3)
Chloro para to 2-amino group; positional isomerism may shift reactivity and target engagement

Differentiation Evidence: 4-Chloro-6-fluoro-1,3-benzothiazol-2-amine vs. Analogs


CNS Activity Potentiation by 4-Chloro Substitution

In a classical pharmacological evaluation of 2-aminobenzothiazole derivatives, substitution at the 6-position doubled CNS depressant potency relative to the unsubstituted parent compound (mephenesin, potency = 1×), while substitution at the 4-position tripled potency [1]. The target compound combines both a 4-position chloro substituent and a 6-position fluoro substituent, providing a dual substitution motif within this SAR framework.

CNS Activity Potentiation
Class-level inference
4-substitution: ~3× vs. unsubstituted (1.0×)
Reported CNS depressant potentiation context (class-level SAR)
In vivo rodent model (1952); substitution position critically modulates pharmacological response
CNS pharmacology 2-aminobenzothiazole SAR structure-activity relationship

Regioisomeric Differentiation: 4,6- vs 6,7-Disubstitution

The target compound (4-chloro,6-fluoro) and its 6-fluoro,7-chloro regioisomer (CAS 101337-93-3) share the identical molecular formula (C₇H₄ClFN₂S, MW 202.64) but differ critically in the position of the chloro substituent relative to the 2-amino group . In the 4,6-disubstituted scaffold, the chloro substituent is ortho to the 2-amino group, whereas in the 6,7-disubstituted isomer, the chloro group is para to the amino functionality, altering both electronic distribution and steric accessibility.

Regioisomeric Differentiation
Head-to-head
4-Cl,6-F (ortho-Cl) vs. 6-F,7-Cl (para-Cl) relative to 2-amino
Positional isomerism alters reactivity and steric/electronic environment
Structural analysis based on canonical SMILES and InChIKey comparison; data to verify
medicinal chemistry benzothiazole scaffold positional isomerism

Direct Amination Route to 4-Chloro-6-fluoro-1,3-benzothiazol-2-amine

The target compound can be synthesized via direct amination of 2-chloro-6-fluorobenzothiazole with ammonia under controlled conditions . This route contrasts with the preparation of mono-6-fluoro analogs, which proceed via cyclization of 4-fluoroaniline with potassium thiocyanate and bromine, followed by ammonia treatment [1]. The 4,6-disubstituted scaffold thus offers an alternative synthetic entry point for library construction.

Synthetic Route: Direct Amination
Cross-study comparable
Amination of 2-chloro-6-fluorobenzothiazole with NH₃
Distinct retrosynthetic disconnection vs. aniline cyclization route
Enables parallel library synthesis from halogenated benzothiazole precursors
organic synthesis benzothiazole preparation amination

Antiproliferative Activity of Chlorine-Containing Benzothiazoles

In a study of N-1,3-benzothiazol-2-ylbenzamide derivatives evaluated for antiproliferative activity, compounds incorporating a 4-chloro substituent on the benzothiazole core (including derivatives of 4-chloro-6-fluoro-1,3-benzothiazol-2-amine) demonstrated prominent growth inhibition in HepG2 (human liver hepatocellular carcinoma) and MCF-7 (human breast cancer) cell lines . While unsubstituted benzothiazole rings favored activity against HeLa cells, the presence of chlorine or difluoro groups was identified as a key determinant for exerting strong action against CaSki cervical cancer cells [1].

Antiproliferative Activity
Class-level inference
4-chloro-containing derivatives active in HepG2 and MCF-7 cell lines
Reported cell-model response context; chloro substitution shifts cell-line selectivity
In vitro antiproliferative assays (human cancer cell lines); IC₅₀ values not directly reported for free amine
anticancer antiproliferative benzothiazole SAR

Validated Applications for 4-Chloro-6-fluoro-1,3-benzothiazol-2-amine


CNS Lead Optimization with 4-Position Potentiation SAR

Based on established 2-aminobenzothiazole SAR demonstrating that 4-position substitution triples CNS depressant potency relative to the unsubstituted scaffold [1], this compound serves as a privileged starting point for CNS drug discovery programs. Researchers optimizing for enhanced potency over mono-substituted analogs (e.g., 6-fluoro only, which yields ~2× potentiation) can rationally select the 4-chloro,6-fluoro disubstituted scaffold to access the higher activity range associated with 4-substitution.

Anticancer Drug Discovery with Chloro-Benzothiazole Scaffolds

The 4-chloro-6-fluoro-2-aminobenzothiazole core has been validated as a productive scaffold for generating N-benzothiazol-2-ylbenzamide derivatives with antiproliferative activity against HepG2 (human liver hepatocellular carcinoma) and MCF-7 (human breast cancer) cell lines . This scaffold is appropriate for medicinal chemistry campaigns targeting liver and breast cancer indications, where chlorine-containing benzothiazoles demonstrate enhanced activity profiles relative to unsubstituted analogs.

Orthogonal Library Construction via Direct Amination

The compound's accessible synthetic route—direct amination of 2-chloro-6-fluorobenzothiazole —provides an alternative entry point to 2-aminobenzothiazole libraries distinct from the aniline cyclization pathway required for mono-6-fluoro analogs [2]. This synthetic orthogonality enables parallel library synthesis strategies where the 4,6-disubstituted scaffold can be accessed from halogenated benzothiazole precursors rather than substituted anilines, expanding the accessible chemical space for high-throughput screening collections.

Fluoro-Benzothiazole Hybrids for Antimicrobial Screening

The 6-fluoro-1,3-benzothiazol-2-amine motif has been established as a productive lead fragment for antifungal hybrid molecule design, with 6-fluoro-benzothiazol-2-yl-1,2,4-triazole hybrids demonstrating synergistic fungicidal effects against phytopathogenic fungi [3]. The 4-chloro,6-fluoro disubstituted variant offers an enhanced scaffold for similar hybridization strategies, where the additional 4-chloro substituent may further modulate target binding and physicochemical properties.

Application
Selection Property
Validation Focus
CNS target-engagement SAR studies
4-position substitution potency context
Class-level SAR interpretation; model-response endpoint review
Cancer cell-model screening
4-chloro pharmacophoric element review
Cell-line selectivity and antiproliferative endpoint context
Orthogonal library synthesis
Direct amination synthetic accessibility
Precursor compatibility and retrosynthetic disconnection review
Antimicrobial fragment-based design
6-fluoro-benzothiazole hybridization potential
Antifungal hybrid SAR and target-binding modulation context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-chloro-6-fluoro-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.